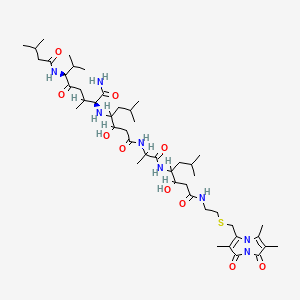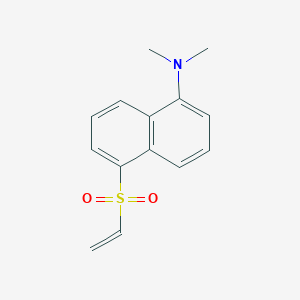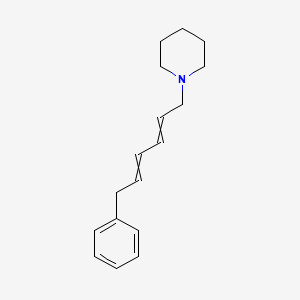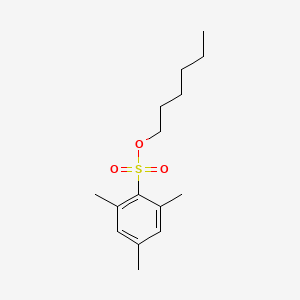
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of organophosphates, which are widely studied for their diverse chemical reactivity and utility in different scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate typically involves the reaction of 2,3-dimethylphenol and 2,3,4-trimethylphenol with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphates, while reduction can lead to the formation of phosphines.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial for regulating various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,3-dimethylphenyl) mesitylphosphoramidate
- Tris(2,3-dimethylphenyl) phosphate
- 1,2-Bis(2,3-dimethylphenyl)ethane
Uniqueness
Compared to similar compounds, Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate exhibits unique reactivity due to the presence of multiple methyl groups, which can influence its steric and electronic properties. This makes it particularly useful in specific catalytic and synthetic applications where such properties are advantageous .
Eigenschaften
CAS-Nummer |
84705-94-2 |
|---|---|
Molekularformel |
C25H29O4P |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
bis(2,3-dimethylphenyl) (2,3,4-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-10-8-12-23(20(16)5)27-30(26,28-24-13-9-11-17(2)21(24)6)29-25-15-14-18(3)19(4)22(25)7/h8-15H,1-7H3 |
InChI-Schlüssel |
BGWANJVSVNXSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OP(=O)(OC2=C(C(=C(C=C2)C)C)C)OC3=CC=CC(=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)






![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)

![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)



![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
